5-(6-Chloropyridazin-3-yl)-3-(2-thienylmethyl)-1,2,4-thiadiazole
Description
The compound 5-(6-Chloropyridazin-3-yl)-3-(2-thienylmethyl)-1,2,4-thiadiazole features a 1,2,4-thiadiazole core substituted at the 3- and 5-positions with a 2-thienylmethyl group and a 6-chloropyridazine moiety, respectively. The 1,2,4-thiadiazole scaffold is renowned for its versatility in drug discovery, contributing to antimicrobial, anticancer, and neuroprotective activities . The chlorine atom at the pyridazine ring enhances electrophilicity and binding affinity, while the thienylmethyl group may improve lipophilicity, influencing membrane permeability . This compound exemplifies the strategy of combining heterocyclic fragments to exploit synergistic effects, a common approach in designing bioactive molecules .
Properties
Molecular Formula |
C11H7ClN4S2 |
|---|---|
Molecular Weight |
294.8 g/mol |
IUPAC Name |
5-(6-chloropyridazin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C11H7ClN4S2/c12-9-4-3-8(14-15-9)11-13-10(16-18-11)6-7-2-1-5-17-7/h1-5H,6H2 |
InChI Key |
OSJZCYNVSVCXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=NSC(=N2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
5-(6-Chloropyridazin-3-yl)-3-(2-thienylmethyl)-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a thiadiazole ring fused with chloropyridazine and a thienylmethyl group, contribute to its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 5-(6-Chloropyridazin-3-yl)-3-(2-thienylmethyl)-1,2,4-thiadiazole is C₁₃H₈ClN₃S. The presence of functional groups such as the thiadiazole moiety allows for nucleophilic substitutions, while the chloropyridazine can engage in electrophilic aromatic substitutions. These properties are essential for modifying the compound to enhance its biological activity or optimize pharmacokinetic properties.
Antimicrobial Activity
Preliminary studies indicate that 5-(6-Chloropyridazin-3-yl)-3-(2-thienylmethyl)-1,2,4-thiadiazole exhibits significant inhibitory effects against various pathogenic microorganisms. Thiadiazole derivatives are known for their antimicrobial properties, often attributed to their ability to inhibit key enzymes and receptors involved in microbial growth .
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. Initial studies suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism of action is believed to involve interaction with biological macromolecules such as proteins and nucleic acids, which are critical for cellular function and growth .
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-(6-Chloropyridazin-3-yl)-3-(2-thienylmethyl)-1,2,4-thiadiazole, a comparison with structurally similar compounds is useful. The following table summarizes key features:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1,2,3-Thiadiazole | Basic thiadiazole structure | Antimicrobial | Lacks substituents that enhance specificity |
| 5-Methylthiadiazole | Methyl group at position 5 | Antifungal | Less potent than chlorinated variants |
| 6-Chloropyridazine | Chlorine substitution on pyridazine | Anticancer | Does not incorporate thiadiazole functionality |
| 2-Thienylmethylthiazole | Thiazole instead of thiadiazole | Antimicrobial | Different ring structure alters reactivity |
The combination of chloropyridazine and thienylmethyl groups enhances the biological activity of this compound compared to others by providing unique interaction sites for biological targets .
Study on Anticancer Properties
A study conducted by researchers aimed at evaluating the anticancer effects of 5-(6-Chloropyridazin-3-yl)-3-(2-thienylmethyl)-1,2,4-thiadiazole on various cancer cell lines demonstrated promising results. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those observed in control groups.
Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods. The compound exhibited potent antimicrobial activity with MIC values comparable to standard antibiotics used in clinical settings.
The mechanisms underlying the biological activities of 5-(6-Chloropyridazin-3-yl)-3-(2-thienylmethyl)-1,2,4-thiadiazole involve:
- Enzyme Inhibition : Interaction with enzymes critical for microbial growth and cancer cell proliferation.
- Nucleic Acid Binding : Potential binding to DNA or RNA, disrupting replication processes.
- Receptor Modulation : Altering receptor activity associated with disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Activity and Selectivity
Key Structural Variations
- Halogenated Derivatives: 6-(3-Chloro-4-fluorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (): This compound demonstrates potent analgesic activity attributed to halogen atoms (Cl, F), which enhance electron-withdrawing effects and receptor interactions. The target compound’s 6-chloropyridazine group may similarly improve bioactivity . Dendrodoine (): A marine-derived 1,2,4-thiadiazole with a dimethylamino group and indolylmethanone substituent. Unlike the target compound, its activity relies on a tertiary amine, suggesting divergent mechanisms (e.g., neurotransmitter modulation) .
Heterocyclic Hybrids :
- 3-(1,2,4-Triazolo[4,3-c]quinazolin-3-yl)-6-(3-bromophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (13) (): Incorporates fused triazoloquinazoline and bromophenyl groups.
- Schiff Base Derivatives (): Compounds like (E)-3-((2,4-dichlorobenzylidene)amino)-N-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine utilize imine linkages for metal chelation, a feature absent in the target compound but critical for enzyme inhibition (e.g., kinase targets) .
Physicochemical Properties
*Predicted using fragment-based methods. Thienylmethyl and chloropyridazine contribute to moderate lipophilicity, balancing solubility and membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
